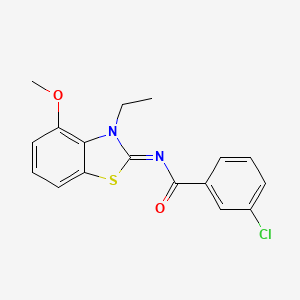

3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family of compounds, which have been shown to have a variety of interesting properties, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Scientific Research Applications

Synthesis of New Pyridine Derivatives

The research by Patel, Agravat, and Shaikh (2011) details the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and other compounds. These derivatives demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide and related compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antihyperglycemic Agents

Nomura et al. (1999) identified a series of benzamide derivatives as potential antidiabetic agents. One of these compounds, a benzothiazol/benzoxazol derivative, was singled out as a promising candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Studies on Fluorescence and Electrophysical Properties

Fluorescence of Blue Light Emitting Derivatives

Mahadevan et al. (2014) synthesized derivatives of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones and investigated their fluorescence properties. These compounds emitted blue light in the region between 450 to 495 nm, suggesting potential uses in fluorescent applications (Mahadevan et al., 2014).

Conductive Aromatic Polyamides for Methotrexate Sensing

Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers based on different aromatic moieties, including benzamide derivatives. These were used to modify electrodes for detecting methotrexate, an anticancer drug, suggesting the applicability of benzamide derivatives in biosensing technologies (Abdel-Rahman et al., 2023).

Anticancer and Anti-Inflammatory Applications

Anticancer Evaluation of Thiazolidin-4-One Derivatives

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Specific derivatives showed significant anticancer activity, highlighting the role of benzamide derivatives in the development of anticancer agents (Deep et al., 2016).

Anti-Inflammatory Activity of Mannich Base Derivatives

Rathi et al. (2013) studied the in-vitro anti-inflammatory activity of a series of mannich base derivatives related to benzothiazole. Their findings demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications (Rathi et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.

Pharmacokinetics

The compound’s anti-inflammatory activity suggests that it is likely absorbed and distributed to sites of inflammation where it exerts its effects .

Result of Action

The compound’s action results in a reduction of inflammation. It has been shown to have significant anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and inhibition of albumin denaturation .

properties

IUPAC Name |

3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-3-20-15-13(22-2)8-5-9-14(15)23-17(20)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSCLGYUGXOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)

![methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2466542.png)

![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)

![4-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylbenzamide](/img/structure/B2466545.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)

![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)